molecular formula C19H15ClN4O B3676556 N~2~-(2-chlorophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine

N~2~-(2-chlorophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine

Cat. No. B3676556
M. Wt: 350.8 g/mol
InChI Key: CXUWEKZMNVUKHT-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, ChemSpider ID, PubChem ID, and others .


Synthesis Analysis

The synthesis of a compound involves the processes used to create it. This can include various chemical reactions, the order in which they’re carried out, the conditions under which they’re performed, and the yields of each step .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and others. These properties can often be predicted from the compound’s structure, and are also determined experimentally .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins or other biomolecules, and the biochemical processes that it affects .

Safety and Hazards

This involves determining the compound’s toxicity, flammability, environmental impact, and other hazards. This information is important for handling and disposing of the compound safely .

properties

IUPAC Name

2-N-(2-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-15-8-2-4-10-17(15)23-19-22-16-9-3-1-7-14(16)18(24-19)21-12-13-6-5-11-25-13/h1-11H,12H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUWEKZMNVUKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-chlorophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine
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N~2~-(2-chlorophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine
Reactant of Route 6
N~2~-(2-chlorophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine

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